2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine
Brand Name: Vulcanchem
CAS No.: 338749-32-9
VCID: VC7725610
InChI: InChI=1S/C24H22N2O3/c1-16-6-8-18(9-7-16)24(27)29-26-23(22-5-3-4-14-25-22)21-15-20(21)17-10-12-19(28-2)13-11-17/h3-14,20-21H,15H2,1-2H3/b26-23-
SMILES: CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=N4
Molecular Formula: C24H22N2O3
Molecular Weight: 386.451

2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine

CAS No.: 338749-32-9

Cat. No.: VC7725610

Molecular Formula: C24H22N2O3

Molecular Weight: 386.451

* For research use only. Not for human or veterinary use.

2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine - 338749-32-9

Specification

CAS No. 338749-32-9
Molecular Formula C24H22N2O3
Molecular Weight 386.451
IUPAC Name [(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]amino] 4-methylbenzoate
Standard InChI InChI=1S/C24H22N2O3/c1-16-6-8-18(9-7-16)24(27)29-26-23(22-5-3-4-14-25-22)21-15-20(21)17-10-12-19(28-2)13-11-17/h3-14,20-21H,15H2,1-2H3/b26-23-
Standard InChI Key ZFHOIJKCYHCWHT-RWEWTDSWSA-N
SMILES CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=N4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C<sub>24</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>, with a molar mass of 386.44 g/mol. Its structure integrates three key components:

  • A pyridine ring, contributing aromatic stability and electron-deficient characteristics.

  • A cyclopropyl group fused to a 4-methoxyphenyl moiety, introducing steric strain and conformational rigidity.

  • An imine functional group (-N=CH-) linked to a 4-methylbenzoyloxy substituent, enabling nucleophilic addition and hydrolysis reactions.

The methoxy (-OCH<sub>3</sub>) and methylbenzoyloxy (-OCOC<sub>6</sub>H<sub>4</sub>CH<sub>3</sub>) groups enhance lipophilicity, potentially improving membrane permeability in biological systems.

Physicochemical Profile

PropertyValue/Description
Molecular Weight386.44 g/mol
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)
StabilitySensitive to acidic/basic conditions due to imine and ester groups
Melting PointNot reported in available literature

The compound’s reactivity is dominated by:

  • Imino group: Participates in nucleophilic additions (e.g., with amines or hydrazines).

  • Ester moiety: Susceptible to hydrolysis under acidic or alkaline conditions, yielding 4-methylbenzoic acid and hydroxylamine derivatives.

Biological Activities

Antimicrobial Properties

A 2012 study screened the compound against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, observing inhibitory effects at micromolar concentrations. While the exact mechanism remains unelucidated, preliminary hypotheses suggest:

  • Disruption of bacterial cell membranes via lipophilic interactions.

  • Inhibition of enzymatic processes critical for cell wall synthesis.

Synthetic and Analytical Considerations

Synthesis Pathways

Though detailed synthetic protocols are scarce, analogous compounds suggest a multi-step approach:

  • Cyclopropanation: Coupling of 4-methoxyphenylacetylene with diazomethane derivatives.

  • Imine Formation: Condensation of the cyclopropane-bearing aldehyde with a pyridine-containing amine.

  • Esterification: Introduction of the 4-methylbenzoyloxy group via acyl chloride intermediates.

Characterization Techniques

  • FTIR: Identifies imine (C=N stretch ~1590–1620 cm<sup>-1</sup>) and ester (C=O ~1720 cm<sup>-1</sup>) functionalities .

  • NMR: <sup>1</sup>H NMR signals for imine protons typically appear at δ 8.3–8.5 ppm as singlets .

  • Mass Spectrometry: Molecular ion peaks align with the theoretical m/z of 386.44.

Challenges and Future Directions

Pharmacological Limitations

  • Bioavailability: High molecular weight and lipophilicity may limit aqueous solubility.

  • Metabolic Stability: Ester groups are prone to enzymatic hydrolysis in vivo, potentially reducing efficacy.

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropane or benzoyloxy groups to optimize potency.

  • In Vivo Toxicology: Assessing chronic toxicity and maximum tolerated doses.

  • Formulation Development: Exploring nanoparticle encapsulation or prodrug strategies to enhance delivery.

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